molecular formula C16H21ClN2O3 B13904790 tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13904790
M. Wt: 324.80 g/mol
InChI Key: MBJDULFJTJURHG-UHFFFAOYSA-N
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Description

tert-Butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spiro structure, which involves a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and chloro substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its spiro structure can mimic certain natural products, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Comparison: Compared to similar compounds, tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-6-4-16(5-7-19)9-11-8-13(17)18-10-12(11)21-16/h8,10H,4-7,9H2,1-3H3

InChI Key

MBJDULFJTJURHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=NC=C3O2)Cl

Origin of Product

United States

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